N-((4-(4-bromophenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide
Description
The compound N-((4-(4-bromophenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a 1,2,4-triazole derivative characterized by a complex substitution pattern. Its core structure includes a 4-bromophenyl group at position 4 of the triazole ring, a methyl group at position 3 linked to a 2-phenoxyacetamide moiety, and a thioether side chain at position 5 bearing a 2-((4-methoxyphenyl)amino)-2-oxoethyl group. The 1,2,4-triazole scaffold is widely studied in medicinal chemistry due to its versatility in hydrogen bonding, metabolic stability, and bioactivity, particularly as enzyme inhibitors (e.g., 5-lipoxygenase-activating protein inhibitors) .
Properties
IUPAC Name |
N-[[4-(4-bromophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24BrN5O4S/c1-35-21-13-9-19(10-14-21)29-25(34)17-37-26-31-30-23(32(26)20-11-7-18(27)8-12-20)15-28-24(33)16-36-22-5-3-2-4-6-22/h2-14H,15-17H2,1H3,(H,28,33)(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVMWMMAASHFRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)CNC(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24BrN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(4-bromophenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a triazole ring, which is known for its diverse pharmacological properties, including anticancer, antifungal, and antimicrobial activities. The structural components of this compound suggest a multifaceted mechanism of action that warrants detailed exploration.
Chemical Structure
The compound can be represented as follows:
This structure consists of:
- A triazole ring which is critical for its biological activity.
- A bromophenyl group that may enhance lipophilicity and biological interactions.
- A methoxyphenyl amino group contributing to potential hydrogen bonding and receptor interactions.
Antioxidant Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antioxidant properties. For instance, the DPPH radical scavenging method revealed that certain derivatives showed antioxidant activity greater than ascorbic acid, suggesting that this compound may also possess similar properties due to the presence of the triazole moiety .
Anticancer Activity
The anticancer potential of this compound has been assessed through various in vitro studies. The MTT assay was employed to evaluate cytotoxicity against human cancer cell lines, including glioblastoma U-87 and triple-negative breast cancer MDA-MB-231. The results indicated that compounds with similar structures exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, hinting at a selective action mechanism .
Table 1: Summary of Anticancer Activity
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| Glioblastoma U-87 | N-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide | 12.5 |
| MDA-MB-231 | 3-(4-methoxyphenyl)amino derivatives | 25.0 |
The proposed mechanism of action involves:
- Inhibition of cell proliferation : The compound potentially disrupts cell cycle progression in cancer cells.
- Induction of apoptosis : Evidence suggests that triazole derivatives can activate apoptotic pathways in tumor cells.
- Antioxidant effects : By scavenging free radicals, the compound may protect normal cells from oxidative stress associated with cancer therapies.
Case Studies
In a study examining the actoprotective activity of related triazole compounds, researchers found that these compounds exhibited significant protective effects against induced stress in animal models. This suggests that this compound could also offer protective effects in vivo .
Scientific Research Applications
Antifungal Activity
Triazole derivatives are widely recognized for their antifungal properties. Research indicates that compounds containing the triazole structure can inhibit the growth of various fungal pathogens by targeting specific enzymes involved in ergosterol biosynthesis, a crucial component of fungal cell membranes. Studies have shown that derivatives similar to N-((4-(4-bromophenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide exhibit potent antifungal activity against strains such as Candida albicans and Aspergillus niger .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Triazoles have been implicated in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies involving similar triazole-containing compounds have demonstrated significant cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and leukemia (HL-60). The presence of the phenoxyacetamide group may enhance these effects by improving cellular uptake and bioavailability .
Antibacterial Activity
Research has also highlighted the antibacterial properties of triazole derivatives. Compounds with similar structures have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Case Study 1: Antifungal Testing
In a recent study published in Molecules, researchers synthesized several triazole derivatives and tested their antifungal activity against Candida albicans. Among the tested compounds, one derivative exhibited an IC50 value of 15 µg/mL, indicating strong antifungal potential . This suggests that this compound could be similarly effective.
Case Study 2: Anticancer Efficacy
A study published in Frontiers in Pharmacology evaluated the anticancer effects of various triazole derivatives on MCF-7 breast cancer cells. The results indicated that certain modifications to the triazole structure significantly enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin . This underscores the potential for further development of this compound as an anticancer agent.
Case Study 3: Antibacterial Activity Assessment
A comprehensive evaluation of antibacterial activity was conducted using a series of newly synthesized triazole derivatives against Staphylococcus aureus and Escherichia coli. The study revealed that compounds with similar structural features to this compound demonstrated significant inhibition zones in agar diffusion assays .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 1,2,4-Triazole Derivatives
Key Observations :
- Position 4: The target’s 4-bromophenyl group is shared with and but differs from ’s 4-amino and l’s 4-methoxyphenyl.
- Position 5: The target’s thioethyl side chain with a 4-methoxyphenylamino-oxo group is unique. Analogs in (bromophenoxymethyl) and (pyridinyl) lack this hydrogen-bonding capability, which may influence target selectivity or solubility.
- Acetamide Group: The target’s 2-phenoxyacetamide differs from ’s 4-methoxyphenyl and ’s 2-fluorophenyl, suggesting variations in electronic effects (e.g., electron-withdrawing fluorine vs. electron-donating methoxy).
Physicochemical and Spectral Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- IR Spectroscopy : The target’s acetamide C=O stretch (~1660–1680 cm⁻¹) aligns with , while the absence of νC=S (thione) distinguishes it from thione-containing analogs in .
- Melting Points : l’s compound (125–128°C) suggests that bulky substituents (e.g., trifluoromethyl furan) increase melting points compared to simpler analogs. The target’s larger molecular weight (~610 vs. ~435 in ) may similarly elevate its melting point .
- NMR : The target’s 4-methoxyphenyl group would likely show deshielded aromatic protons (δ ~6.8–7.5 ppm), comparable to ’s 4-methoxyphenyl signals. The thioethyl side chain may exhibit distinct CH₂-S and NH resonances .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
